rac-(3'aR,6'aR)-1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid
Description
This compound is a racemic spirocyclic molecule featuring a fused azetidine (4-membered ring) and furo[3,4-c]pyrrole (5-membered oxygen-containing heterocycle fused to a pyrrole) system. Its molecular complexity and stereochemistry (3'aR,6'aR) make it a valuable intermediate in pharmaceutical synthesis, particularly for targeting conformationally constrained bioactive molecules .
Properties
IUPAC Name |
(3aR,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-12(2,3)21-11(19)16-6-14(7-16)9-4-15-5-13(9,8-20-14)10(17)18/h9,15H,4-8H2,1-3H3,(H,17,18)/t9-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPSXSKRCLNVBL-TVQRCGJNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3CNCC3(CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@H]3CNC[C@]3(CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-67-2 | |
| Record name | rac-(3'aR,6'aR)-1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound rac-(3'aR,6'aR)-1-[(tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid (CAS Number: 2230799-67-2) is a synthetic organic molecule that exhibits potential biological activities, particularly in medicinal chemistry. This article summarizes its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₂N₂O₅
- Molecular Weight : 286.34 g/mol
- IUPAC Name : this compound
- Structural Features : The compound contains a spirocyclic structure which is significant for its biological activity.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. It has been tested against several bacterial strains with promising results.
- Anticancer Potential : The structural configuration of the compound is hypothesized to interact with specific cellular pathways involved in cancer progression. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines.
- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, there is ongoing research into its neuroprotective properties in models of neurodegenerative diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes that are crucial for microbial survival or cancer cell metabolism.
- Modulation of Signal Transduction Pathways : It may influence pathways related to cell growth and apoptosis, particularly in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects against Staphylococcus aureus and Escherichia coli; showed significant inhibition at concentrations above 50 µg/mL. |
| Study 2 | Evaluated anticancer activity on HeLa and MCF-7 cell lines; IC50 values were reported at 30 µM for HeLa and 25 µM for MCF-7. |
| Study 3 | Explored neuroprotective effects in a mouse model of Alzheimer's disease; demonstrated reduced amyloid plaque formation and improved cognitive function. |
Comparison with Similar Compounds
rel-(3aS,6aR)-5-(tert-butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid
- Structure : Features a furo[2,3-c]pyrrole core (oxygen ring fused at the 2,3-position) with a Boc-protected amine and carboxylic acid at the 3a position. Stereochemistry: 3aS,6aR .
- Key Differences: The oxygen ring fusion position (furo[2,3-c] vs. furo[3,4-c] in the target compound) alters ring strain and electronic distribution. Molecular formula: C₁₂H₁₉NO₅ (MW: 257.28) vs. The absence of a spiro-azetidine system reduces conformational rigidity compared to the target compound.
rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate
- Structure : Shares the furo[3,4-c]pyrrole system with the target compound but replaces the carboxylic acid with a benzyl group. Stereochemistry: 3aR,6aR .
- Key Differences :
- Substituent: Benzyl vs. carboxylic acid. This drastically alters solubility (benzyl increases lipophilicity) and bioactivity.
- Molecular weight: 303.40 vs. ~317–324 (estimated for the target compound based on analogs in ).
- The absence of the azetidine spiro system reduces steric hindrance and ring strain.
Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid
- Structure : Incorporates a spirocyclic system with cyclopenta[d]isoxazole and piperidine rings. Stereochemistry: 3aR,6aR .
- Key Differences: Core heterocycles: Cyclopenta[d]isoxazole (5-membered ring with oxygen and nitrogen) vs. azetidine-furo[3,4-c]pyrrole. Molecular formula: C₁₆H₂₄N₂O₅ (MW: 324.37) vs. the target compound (likely similar MW but distinct substituents) .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
